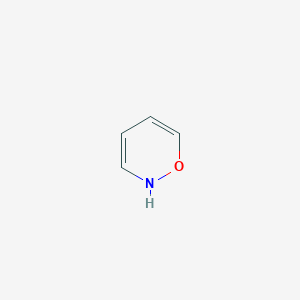

Oxazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C4H5NO |

|---|---|

分子量 |

83.09 g/mol |

IUPAC名 |

2H-oxazine |

InChI |

InChI=1S/C4H5NO/c1-2-4-6-5-3-1/h1-5H |

InChIキー |

BCHZICNRHXRCHY-UHFFFAOYSA-N |

正規SMILES |

C1=CNOC=C1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Oxazine Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine rings are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Their versatile chemical nature and broad spectrum of biological activities have established them as privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound rings, focusing on their structure, reactivity, and electronic characteristics. Detailed experimental protocols for their synthesis and key reactions are also presented to aid researchers in their practical applications.

Core Chemical Properties of this compound Rings

The chemical properties of this compound rings are dictated by the relative positions of the oxygen and nitrogen atoms, leading to three constitutional isomers: 1,2-oxazine, 1,3-oxazine, and 1,4-oxazine. The presence of these heteroatoms introduces asymmetry and unique electronic features that govern their stability and reactivity.

Structure and Electronic Properties

The this compound ring is a non-aromatic heterocycle. The lone pair of electrons on the oxygen and nitrogen atoms, along with the pi-electrons of the double bonds, contribute to the electronic distribution within the ring. This distribution influences the ring's planarity, bond lengths, and bond angles.

While experimental data on the fundamental properties of unsubstituted parent this compound rings is scarce, computational studies and spectroscopic data from derivatives provide valuable insights. For instance, NMR chemical shifts of 1,4-oxazine suggest a hybrid character between pyran and dihydropyridine.[4][5]

Table 1: Physicochemical Properties of Unsubstituted this compound Isomers (Predicted and Experimental)

| Property | 1,2-Oxazine | 1,3-Oxazine | 1,4-Oxazine |

| Molecular Formula | C₄H₅NO | C₄H₅NO | C₄H₅NO |

| Molecular Weight ( g/mol ) | 83.09 | 83.09 | 83.09 |

| Predicted pKa | - | ~8.08 (for tetrahydro-1,3-oxazine)[6] | - |

Note: Data for unsubstituted parent rings is limited. The provided pKa is for a saturated derivative and should be considered an approximation.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are instrumental in determining the substitution pattern and stereochemistry of the this compound ring. Characteristic signals for protons adjacent to the nitrogen and oxygen atoms can be readily identified. For example, in benzthis compound (B1645224) derivatives, the methylene (B1212753) protons of the Ar-CH₂-N and O-CH₂-N groups typically appear as singlets in the 1H NMR spectrum.[4][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in this compound derivatives. Characteristic absorption bands for C-O-C and C-N stretching vibrations are typically observed.[8][9]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectra of this compound derivatives are dependent on the extent of conjugation within the molecule. Aromatic-fused oxazines, such as naphthoxazines, exhibit maximum absorbance at specific wavelengths, which can be influenced by the solvent and substituents.[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound compounds, aiding in their structural confirmation.[10][11][12][13]

Table 2: Spectroscopic Data for Representative this compound Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) |

| 1,3-Di(2-naphthyl)-2,3-dihydro-1H-naphto[1,2-e][14][15]this compound | 6.2-6.5 (s, 1H, NCH)[7] | - | 3275-3340 (N-H)[7] | 254 (in CH₂Cl₂)[8] |

| N-{4-[2-Amino-4-(4-methoxyphenyl)-6H-[14][15]oxazin-6-yl]-phenyl}-nicotinamide | 5.2 (d, 1H, CH this compound), 6.68 (d, 3H, C-O) | - | 1176.36 (C-O-C), 1634.38 (C=N) | 374.60 |

Reactivity of this compound Rings

The reactivity of this compound rings is characterized by their susceptibility to both electrophilic and nucleophilic attack, as well as their propensity for ring-opening reactions.

Electrophilic and Nucleophilic Reactions

The electron-donating nature of the nitrogen and oxygen atoms can activate the ring towards electrophilic substitution, although this is less common than in purely aromatic systems. Conversely, the electronegativity of the heteroatoms can render adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. Nucleophilic substitution reactions have been reported for certain fused this compound systems.[14][15]

Ring-Opening Reactions

A key feature of the this compound ring is its ability to undergo ring-opening reactions, which is the basis for the formation of polybenzoxazines, a class of high-performance polymers. This process is typically initiated by heat or acid catalysis and proceeds through a cationic intermediate. The stability of this intermediate and the subsequent reaction pathway are influenced by the substitution pattern on the ring.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives.

Synthesis of 1,3-Oxazine Derivatives via Mannich Reaction

The Mannich reaction is a cornerstone for the synthesis of benzoxazines, involving a one-pot condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269).[1][8][16][17][18][19]

Protocol: One-pot Synthesis of 3-Aryl-3,4-dihydro-2H-benzo[e][14][15]oxazines

-

Materials: Substituted phenol (1 mmol), aromatic amine (1 mmol), formaldehyde (2 mmol), solvent (e.g., 1,4-dioxane (B91453) or ethanol).

-

Procedure:

-

Dissolve the phenol and amine in the chosen solvent in a round-bottom flask.

-

Add formaldehyde to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation or extraction.

-

Purify the crude product by recrystallization.

-

Meyers Synthesis of Aldehydes

The Meyers synthesis utilizes a dihydro-1,3-oxazine as a masked aldehyde functional group, allowing for the synthesis of unsymmetrical aldehydes.[20][21]

Protocol: General Procedure for Meyers Aldehyde Synthesis

-

Materials: 2-Alkyl-dihydro-1,3-oxazine, strong base (e.g., n-butyllithium), alkyl halide, sodium borohydride, oxalic acid.

-

Procedure:

-

Deprotonate the α-carbon of the 2-alkyl group using a strong base at low temperature (e.g., -78 °C).

-

Add the alkyl halide to the resulting anion to form the C-alkylated this compound.

-

Reduce the imine functionality with sodium borohydride.

-

Hydrolyze the resulting hemiaminal with aqueous oxalic acid to yield the aldehyde.

-

Role in Signaling Pathways

Recent studies have highlighted the potential of this compound derivatives to modulate biological signaling pathways. Notably, certain this compound compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation and cancer.[6] This inhibitory activity makes this compound scaffolds attractive for the development of novel anti-inflammatory and anti-cancer agents.

Visualizations

Mannich Reaction for Benzthis compound Synthesis

References

- 1. oaji.net [oaji.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Oxazine - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47801G [pubs.rsc.org]

- 6. Novel Synthetic Oxazines Target NF-κB in Colon Cancer In Vitro and Inflammatory Bowel Disease In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. researchgate.net [researchgate.net]

- 10. article.sapub.org [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleophilic substitution of oxazino-/oxazolino-/benzoxazin [3,2-b]indazoles: an effective route to 1H-indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Item - Kinetics of 3,4-Dihydro-2H-3-phenyl-1,3-benzthis compound Synthesis from Mannich Base and Formaldehyde - American Chemical Society - Figshare [acs.figshare.com]

- 20. Meyers synthesis - Wikipedia [en.wikipedia.org]

- 21. Meyers Aldehyde Synthesis [drugfuture.com]

An In-depth Technical Guide to the Core Mechanism of Action of Oxazine-Based Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Oxazine derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi. This technical guide delves into the core mechanisms of action employed by this compound-based antimicrobial agents, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding of this important class of antimicrobials.

Core Mechanism of Action: A Multi-pronged Assault

The antimicrobial efficacy of this compound-based compounds stems from a multi-pronged attack on fundamental bacterial processes. The primary mechanisms identified to date include bacterial membrane disruption and interaction with bacterial DNA , leading to a cascade of events that culminate in cell death.

Bacterial Membrane Disruption

A predominant mechanism of action for many this compound derivatives is the perturbation and disruption of the bacterial cell membrane's integrity. This action is often attributed to the amphipathic nature of certain this compound compounds, which allows them to interact with and insert into the lipid bilayer of the bacterial membrane. This insertion disrupts the membrane's structural organization and vital functions.

The consequences of this membrane disruption are manifold:

-

Increased Membrane Permeability: The insertion of this compound molecules creates pores or channels in the membrane, leading to an uncontrolled flux of ions and small molecules. This compromises the cell's ability to maintain its electrochemical gradients, which are essential for processes like ATP synthesis and nutrient transport.

-

Membrane Depolarization: The disruption of ion gradients leads to the dissipation of the membrane potential, a critical component of bacterial bioenergetics. Depolarization of the cell membrane is a key indicator of membrane damage and is often a point of no return for the bacterial cell.

-

Leakage of Intracellular Components: Severe membrane damage results in the leakage of essential cytoplasmic contents, including ions, metabolites, and even larger molecules like proteins and nucleic acids, ultimately leading to cell lysis.

The following diagram illustrates the proposed signaling pathway initiated by membrane disruption:

Interaction with Bacterial DNA

Emerging evidence suggests that some this compound-based antimicrobials may also exert their effects by targeting bacterial DNA.[1] This interaction can occur through various modes, including intercalation between DNA base pairs or binding to the minor groove. Such interactions can interfere with critical cellular processes:

-

Inhibition of DNA Replication and Transcription: By binding to the DNA template, this compound compounds can physically obstruct the progression of DNA polymerase and RNA polymerase, thereby halting DNA replication and transcription.

-

Induction of DNA Damage: In some cases, the interaction of small molecules with DNA can lead to conformational changes or even strand breaks, triggering DNA damage response pathways that can ultimately lead to cell death if the damage is irreparable.

The logical relationship of DNA interaction is depicted below:

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of various this compound derivatives has been quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) is a key parameter representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a selection of this compound compounds against various bacterial strains.

| Compound ID | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Oxazoline Copolymers | ||||

| C2-70 | Staphylococcus aureus | Gram-positive | 16 | [1] |

| C3-70 | Staphylococcus aureus | Gram-positive | 16 | [1] |

| Dihydro-1,3-oxazine Derivatives | ||||

| T 615 | Mycobacterium tuberculosis | N/A | <2 | [2][3] |

| T 638 | Mycobacterium tuberculosis | N/A | <2 | [2][3] |

| T 615 | Escherichia coli | Gram-negative | - | [2] |

| T 638 | Escherichia coli | Gram-negative | - | [2] |

| Thiazino-Oxazine Derivatives | ||||

| 5a | Staphylococcus subtilis | Gram-positive | - | [4] |

| 5a | Escherichia coli | Gram-negative | - | [4] |

| 5k | Staphylococcus subtilis | Gram-positive | - | [4] |

| 5k | Escherichia coli | Gram-negative | - | [4] |

| [5][6] this compound Derivatives | ||||

| 4d | Staphylococcus aureus | Gram-positive | 0.023 (mg/L) | [7] |

| 4f | Klebsiella pneumoniae | Gram-negative | - | [7] |

Note: A hyphen (-) indicates that specific quantitative data was not provided in the cited source.

Experimental Protocols

To elucidate the mechanism of action of this compound-based antimicrobial agents, a variety of experimental protocols can be employed. Below are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted this compound compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the this compound compound that completely inhibits visible bacterial growth.

Assessment of Membrane Potential: DiSC3(5) Assay

This assay measures changes in bacterial membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[1][5][8][9][10]

Methodology:

-

Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to a specific optical density (e.g., OD600 of 0.05).[5]

-

Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature with shaking for 30-60 minutes to allow the dye to accumulate in polarized membranes, which quenches its fluorescence.[5]

-

Fluorescence Measurement: Transfer the dye-loaded cell suspension to a cuvette or a 96-well plate. Measure the baseline fluorescence using a fluorometer with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.[5]

-

Treatment: Add the this compound compound at the desired concentration to the cell suspension.

-

Data Acquisition: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates the release of the dye from the depolarized membrane. A positive control for depolarization, such as the protonophore CCCP or the ionophore valinomycin, should be included.[5]

DNA Interaction and Damage Assessment

This assay quantifies double-stranded DNA (dsDNA) and can be adapted to assess the binding of a compound to DNA.[6][11][12][13][14]

Methodology:

-

Reaction Setup: In a microplate, mix a known concentration of bacterial genomic DNA with varying concentrations of the this compound compound in a suitable buffer.

-

PicoGreen Addition: Prepare the PicoGreen reagent according to the manufacturer's protocol by diluting the concentrated stock in TE buffer. Add the diluted PicoGreen reagent to each well.[6]

-

Incubation: Incubate the plate at room temperature for 2-5 minutes, protected from light.[6]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[14]

-

Analysis: A decrease in fluorescence intensity in the presence of the this compound compound compared to the DNA-only control suggests binding of the compound to the DNA, which can displace the PicoGreen dye or quench its fluorescence.

This assay visualizes and quantifies DNA double-strand breaks in individual cells.[15][16]

Methodology:

-

Cell Treatment: Expose bacterial cells to the this compound compound for a defined period. Include negative (untreated) and positive (e.g., bleomycin-treated) controls.[15]

-

Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove the cell wall and membranes, leaving the nucleoid.

-

Electrophoresis: Perform electrophoresis under neutral pH conditions. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate image analysis software.

Visualization of Morphological Changes: Transmission Electron Microscopy (TEM)

TEM allows for high-resolution imaging of the ultrastructural changes in bacteria upon treatment with antimicrobial agents.[17][18][19][20][21]

Methodology:

-

Sample Preparation: Treat bacterial cultures with the this compound compound. Harvest the cells and fix them with glutaraldehyde, followed by post-fixation with osmium tetroxide.[18]

-

Dehydration and Embedding: Dehydrate the fixed cells through a graded ethanol (B145695) series and embed them in a suitable resin (e.g., Epon).[18]

-

Sectioning: Cut ultrathin sections (70-90 nm) of the embedded samples using an ultramicrotome.[17]

-

Staining: Stain the sections with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to enhance contrast.[17]

-

Imaging: Examine the stained sections using a transmission electron microscope to observe any morphological alterations, such as cell wall damage, membrane disruption, or changes in the cytoplasm.[17]

Conclusion

This compound-based antimicrobial agents represent a versatile and potent class of compounds with significant potential for future drug development. Their primary mechanisms of action, centered on the disruption of the bacterial membrane and interaction with DNA, offer multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these promising antimicrobial agents. A thorough understanding of their molecular mechanisms will be crucial for optimizing their efficacy and advancing them through the drug development pipeline to combat the growing threat of antimicrobial resistance.

References

- 1. frontiersin.org [frontiersin.org]

- 2. The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Massively parallel combination screen reveals small molecule sensitization of antibiotic-resistant Gram-negative ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. protocols.hostmicrobe.org [protocols.hostmicrobe.org]

- 7. researchgate.net [researchgate.net]

- 8. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 10. researchgate.net [researchgate.net]

- 11. molecprot_picogreenassay – Lotterhos Lab Protocols [drk-lo.github.io]

- 12. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

- 13. k-state.edu [k-state.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asu.elsevierpure.com [asu.elsevierpure.com]

- 17. benchchem.com [benchchem.com]

- 18. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transmission electron microscopy of bacterial cells [bio-protocol.org]

- 20. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Transmission Electron Microscopic Study of Antibiotic Action on Klebsiella pneumoniae Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Novel Oxazine Compounds

Executive Summary: Oxazine derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their versatile six-membered ring structure, containing both oxygen and nitrogen atoms, serves as a scaffold for a wide array of biological activities. This guide provides an in-depth exploration of the recently investigated biological activities of new this compound compounds, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside structured data summaries for quantitative comparison. Furthermore, this document visualizes critical synthetic and biological pathways using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and experimental workflows for researchers, scientists, and drug development professionals.

Introduction to this compound Compounds

Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] Depending on the relative positions of these heteroatoms, they exist in three isomeric forms: 1,2-oxazine, 1,3-oxazine, and 1,4-oxazine.[2] These structures can be formally derived from benzene (B151609) and its reduced products through the substitution of carbon and hydrogen atoms.[3] The inherent chemical properties and the ability to introduce diverse substituents onto the this compound core make these compounds valuable intermediates in organic synthesis and privileged structures in medicinal chemistry.[2][4] In recent decades, research has demonstrated that this compound derivatives possess a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and antimalarial activities.[3][5] This has established them as promising lead molecules in the quest for new and more effective therapeutic agents, particularly in an era of growing drug resistance.[4][6]

Key Biological Activities of Novel this compound Derivatives

Anticancer Activity

Novel this compound derivatives have shown significant potential as anticancer agents through various mechanisms of action. A notable area of investigation involves their role as Topoisomerase II inhibitors. For instance, a series of 9-anilinoacridines substituted with this compound derivatives demonstrated significant cytotoxic activity against Dalton's Lymphoma Ascites (DLA) cancer cells.[7] Molecular docking studies confirmed their interaction with the Topoisomerase II enzyme, a key player in DNA replication and cell division.[7] Other studies have evaluated the cytotoxicity of new this compound compounds against a range of human cancer cell lines, including chronic myelogenous leukemia (K562), hepatocellular carcinoma (HepG2), and colon cancer (CaCo-2), often using the MTT assay to determine cell viability.[8][9] Some coumarin-oxazepine derivatives, for example, have shown efficacy in inhibiting the proliferation of colon cancer cells by inducing apoptosis and disrupting the cell cycle.[8]

Antimicrobial Activity

The rise of multidrug-resistant pathogens has accelerated the search for new antimicrobial agents, and this compound compounds have emerged as a promising class.[5] Derivatives have been synthesized and tested against a variety of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).[2][10] Antifungal activity has also been reported against strains like Candida albicans.[4][11] The antimicrobial potential is often evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like broth dilution.[11] Studies have shown that specific substitutions on the this compound ring, such as chloro, fluoro, and methyl-substituted phenyl groups, can significantly enhance antimicrobial efficacy.[4] For example, the compound 4-(4-Bromophenyl)-6-(N,N-dimethylaminophenyl)-N-[(E)(4-chlorophenyl) methylidene]-6H-1, 3-oxazin -2-amine was identified as a particularly potent antimicrobial agent.[1][4]

Antioxidant Activity

Certain this compound derivatives have been identified as effective antioxidants. Their ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.[12] The antioxidant potential of these compounds is commonly assessed using in-vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method and the nitric oxide (NO) scavenging method. For example, a series of novel[6][7]-oxazine derivatives of nicotinamide (B372718) showed significant antioxidant activity in both DPPH and NO assays.

Anti-inflammatory Activity

Inflammation is a critical biological response, but chronic inflammation can lead to various diseases. This compound derivatives have been investigated for their anti-inflammatory properties. Common in-vitro evaluation methods include the bovine serum albumin (BSA) method, which measures the inhibition of protein denaturation, and the protease inhibition method. Certain synthesized nicotinamide-oxazine derivatives demonstrated significant dose-dependent anti-inflammatory activity in these assays, suggesting their potential as future anti-inflammatory drugs.

Quantitative Data Summary

The biological activities of newly synthesized this compound compounds are quantified using various metrics. The following tables summarize representative data from recent studies.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5a, 5h, 5i, 5j | Dalton's Lymphoma Ascites (DLA) | CTC50 | 140-250 µg/mL | [7] |

| 5b (Oxazepine Derivative) | Human Colon (CaCo-2) | IC50 | 39.6 µM |[8] |

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 1C3TH | S. aureus | MIC | 62.5 | [11] |

| 1C4TH | S. aureus | MIC | 62.5 | [11] |

| 1C1OX | C. albicans | MIC | 500 | [11] |

| 1C1TH | C. albicans | MIC | 500 |[11] |

Table 3: Antioxidant and Anti-inflammatory Activity of Selected this compound Derivatives

| Compound | Assay | Concentration (µg/mL) | % Inhibition | Reference |

|---|---|---|---|---|

| 5c | DPPH Antioxidant | 100 | 81.24 ± 0.04 | |

| 5e | DPPH Antioxidant | 100 | 83.14 ± 0.03 | |

| 5c | BSA Anti-inflammatory | 100 | 82.14 ± 0.02 |

| 5e | BSA Anti-inflammatory | 100 | 84.21 ± 0.03 | |

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of new chemical entities. This section outlines the protocols for key experiments cited in the evaluation of this compound compounds.

General Synthesis of[6][7]-Oxazine Derivatives from Chalcones

A common and effective route for synthesizing 1,3-oxazine derivatives involves the cyclocondensation of chalcones with urea (B33335) or a similar reagent.[11] Chalcones themselves are typically prepared via a Claisen-Schmidt condensation reaction between an appropriate aldehyde and an acetophenone.[1][4]

Caption: General two-step synthesis of[6][7]-oxazine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

-

Cell Seeding: Cancer cells (e.g., CaCo-2) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.[8]

-

Compound Treatment: The cells are treated with various concentrations of the synthesized this compound compounds and a control (e.g., vehicle, positive control like cisplatin) for a specified duration (e.g., 24 hours).[8][9]

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[8]

In Vitro Antimicrobial Activity: Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Protocol:

-

Preparation: A series of two-fold dilutions of the this compound compounds are prepared in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Ciprofloxacin) is also tested as a reference.[11]

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.

-

MIC Determination: The plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

-

Sample Preparation: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., methanol) and serially diluted to various concentrations (e.g., 10, 50, 100 µg/ml).

-

Reaction Mixture: A solution of DPPH in methanol (B129727) is added to each dilution of the test compounds.

-

Incubation: The mixture is shaken and allowed to stand in the dark for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically (e.g., at 517 nm). A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a standard reference.

Visualizing Workflows and Mechanisms

Understanding the experimental process and the mechanism of action is critical for drug development.

Experimental Workflow for Biological Screening

The overall process from a newly synthesized compound to the identification of its biological activity follows a logical progression.

Caption: From synthesis to lead compound: A typical drug discovery workflow.

Mechanism of Action: Topoisomerase II Inhibition

Several anticancer this compound derivatives function by inhibiting Topoisomerase II, an enzyme essential for managing DNA tangles during replication.[7] Inhibition of this enzyme leads to DNA damage and ultimately triggers programmed cell death (apoptosis).

Caption: Inhibition of Topoisomerase II by this compound derivatives leads to apoptosis.

Conclusion and Future Perspectives

The diverse biological activities of novel this compound compounds underscore their immense potential in pharmaceutical research. The reviewed studies highlight significant progress in identifying this compound derivatives with potent anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. The versatility of the this compound scaffold allows for extensive structural modifications, providing a rich field for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising compounds. In-vivo studies are the necessary next step to validate the in-vitro findings and to assess the pharmacokinetic and toxicological profiles of these derivatives. The continued exploration of novel synthetic methodologies, including green and eco-friendly approaches, will further enhance the accessibility and utility of this important class of heterocyclic compounds in the ongoing search for next-generation therapeutics.[13]

References

- 1. ijpsr.info [ijpsr.info]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaji.net [oaji.net]

- 5. researchgate.net [researchgate.net]

- 6. ijrpr.com [ijrpr.com]

- 7. Docking studies, synthesis, characterization of some novel this compound substituted 9-anilinoacridine derivatives and evaluation for their antioxidant and anticancer activities as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel this compound and Thiazine Compounds Derived from Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 12. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 13. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

Unveiling the Brilliance: A Technical Guide to the Fundamental Principles of Oxazine Dye Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of oxazine dyes, a class of heterocyclic compounds renowned for their utility in biological staining, sensing, and advanced microscopy techniques.[1] This document provides a comprehensive overview of their photophysical properties, structure-activity relationships, and the experimental methodologies used to characterize their fluorescent behavior, tailored for professionals in research and drug development.

Core Principles of this compound Dye Fluorescence

This compound dyes are structurally characterized by a heterocyclic ring containing one oxygen and one nitrogen atom.[2] Their fluorescence properties are intrinsically linked to this core structure, which facilitates a π-conjugated system responsible for the absorption and emission of light.[3] The central nitrogen atom acts as a sink for π-electrons, leading to a significant red shift in both absorption and emission spectra compared to analogous structures like xanthenes.[4][5]

The fluorescence process in this compound dyes, as with other fluorophores, can be illustrated by a Jablonski diagram. Upon absorption of a photon, the molecule is elevated from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂).[6] Following a brief period in the excited state, the molecule relaxes back to the ground state, emitting a photon in the process. This emission of light is what we observe as fluorescence.[7] Key processes involved include:

-

Excitation: Absorption of a photon promotes an electron to a higher energy orbital.

-

Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy to its surroundings, a non-radiative process.[8]

-

Fluorescence Emission: The molecule returns to the ground electronic state by emitting a photon. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a "Stokes shift".[7]

-

Non-radiative Decay: Other de-excitation pathways that compete with fluorescence include internal conversion and intersystem crossing to a triplet state.[8]

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) , which is the ratio of photons emitted to photons absorbed.[7] Another critical parameter is the fluorescence lifetime (τ) , the average time the molecule spends in the excited state before returning to the ground state.[7]

The photophysical properties of this compound dyes are highly sensitive to their molecular structure and local environment. Key factors influencing their fluorescence include:

-

Substituents: The nature and position of substituent groups on the this compound ring system can significantly alter the electronic distribution, thereby tuning the absorption and emission wavelengths, as well as the quantum yield.[4]

-

Solvent Polarity: Many this compound dyes exhibit solvatochromism, where their absorption and emission maxima shift with changes in solvent polarity.[2][9] A bathochromic (red) shift is often observed with increasing solvent polarity, indicating greater stabilization of the excited state.[9]

-

pH: The fluorescence of some this compound dyes is pH-sensitive, making them useful as pH indicators.[1][10] Protonation or deprotonation of certain functional groups can alter the electronic structure and, consequently, the fluorescence properties.[10]

-

Redox Environment: The redox state of the local environment can influence the fluorescence of this compound dyes. Some can be switched between fluorescent "on" and non-fluorescent "off" states by the addition of reducing or oxidizing agents.[11][12] This property is exploited in super-resolution microscopy.[11][13]

Quantitative Data on this compound Dye Fluorescence

The following tables summarize key quantitative data for several common this compound dyes, providing a basis for comparison and selection for specific applications.

Table 1: Photophysical Properties of Selected this compound Dyes in Ethanol

| Dye | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

| ATTO 655 | 663 | 682 | 125,000 | 0.30 | 1.9 |

| ATTO 680 | 680 | 698 | 125,000 | 0.30 | 1.7 |

| ATTO 700 | 700 | 719 | 120,000 | 0.25 | 1.5 |

| Cresyl Violet | 586 | 607 | 73,000 | 0.58[14] | 2.8 |

| Nile Blue A | 633 | 669 | 77,000 | 0.27 | 1.5 |

| This compound 1 | 645 | 665 | 110,000 | 0.14[14][15] | 3.5 |

| This compound 170 | 621[5] | 648[5] | 85,000 | 0.58[14][15] | 3.8 |

| SulfoOxazine700-d10 | 700 | 716 | 130,000 | 0.38 | 1.85[16] |

Note: Data for ATTO dyes are from manufacturer specifications. Other data are compiled from various literature sources and may vary depending on the specific experimental conditions.

Experimental Protocols

Accurate characterization of this compound dye fluorescence relies on standardized experimental protocols. The following sections detail the methodologies for two fundamental measurements.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[17]

Protocol:

-

Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and spectral properties that overlap with the sample of interest. For red and near-infrared emitting this compound dyes, standards like Rhodamine 101 can be used.[14]

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[17]

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions using a spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using a fluorometer. The excitation wavelength should be the same for both the standard and the sample. Ensure identical experimental settings (e.g., slit widths, detector voltage) are used for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

The quantum yield of the unknown sample (Φx) can be calculated using the following equation:[17]

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if different).

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[18][19]

Protocol:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode), a sample holder, a sensitive photodetector (e.g., photomultiplier tube or avalanche photodiode), and timing electronics.[18]

-

Sample Preparation: Prepare a solution of the this compound dye in the desired solvent. The concentration should be adjusted to give a reasonable photon counting rate without causing aggregation or inner filter effects.

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. The IRF represents the temporal profile of the excitation pulse as detected by the system.

-

Fluorescence Decay Measurement: Replace the scattering solution with the fluorescent sample and acquire the fluorescence decay data. The system measures the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated for many excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis:

-

The acquired fluorescence decay curve is a convolution of the true fluorescence decay and the IRF.

-

Use specialized software to perform a deconvolution of the measured decay from the IRF.

-

Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s). The goodness of the fit is typically evaluated using the chi-squared (χ²) value.[20]

-

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to this compound dye fluorescence.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes of fluorescence.

Caption: Photoswitching mechanism of an this compound dye between fluorescent 'on' and dark 'off' states.

Caption: Experimental workflow for determining fluorescence quantum yield using the comparative method.

Caption: Experimental workflow for fluorescence lifetime measurement using Time-Correlated Single Photon Counting (TCSPC).

References

- 1. scribd.com [scribd.com]

- 2. Oxazines - Wikipedia [en.wikipedia.org]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Diagram - Interactive Tutorial [micro.magnet.fsu.edu]

- 7. chempep.com [chempep.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Controlling the fluorescence of ordinary this compound dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Controlling the fluorescence of ordinary this compound dyes for single-molecule switching and superresolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deuterated oxazines are bright near-infrared fluorophores for mitochondrial imaging and single molecule spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03807J [pubs.rsc.org]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.strath.ac.uk [pure.strath.ac.uk]

- 20. edinst.com [edinst.com]

The Ascending Trajectory of Oxazines: A Technical Guide to Their History, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazine scaffold, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, has emerged as a "privileged structure" in medicinal chemistry. First synthesized in their aromatic form by Holly and Cope in 1944 through Mannich reactions, these compounds have since garnered significant attention for their vast and diverse pharmacological potential.[1] Initially, much of the focus was on reduced forms like morpholine.[1] However, the last few decades have witnessed an explosion of research into a wide array of this compound derivatives, revealing their promise in combating a spectrum of diseases, from infectious agents to cancer.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the history, synthesis, and mechanisms of action of biologically active oxazines, offering a valuable resource for researchers in the field of drug discovery and development.

A Rich History of Synthetic Exploration

The journey of oxazines from simple curiosities to potent therapeutic leads is a testament to the ingenuity of synthetic chemists. The initial Mannich reactions have been complemented by a host of other synthetic strategies, each offering unique advantages in accessing diverse chemical space.

Key synthetic methodologies include:

-

Claisen-Schmidt Condensation: This reaction, often used to form chalcone (B49325) intermediates, provides a versatile entry point for the synthesis of 1,3-oxazine derivatives through subsequent cyclization with reagents like urea.[1][2]

-

Multi-component Reactions: These efficient one-pot syntheses, often involving a phenol, an amine, and an aldehyde, allow for the rapid assembly of complex this compound structures, particularly benzoxazines.[7]

-

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various this compound derivatives.

-

Green Chemistry Approaches: Recognizing the need for sustainable synthetic methods, researchers have developed eco-friendly protocols for this compound synthesis, utilizing water as a solvent and employing reusable catalysts.[8]

A Broad Spectrum of Biological Activities

The true value of the this compound scaffold lies in its remarkable versatility, with derivatives exhibiting a wide range of biological activities. This has positioned oxazines as promising candidates for the development of novel therapeutics for numerous conditions.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives have demonstrated significant potential in this area, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][9] The mechanism of action for some antimicrobial oxazolines involves the disruption of the cell membrane.[10]

Anticancer Activity

A significant body of research has focused on the anticancer properties of oxazines. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancer.[5][11][12][13][14] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer progression.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. This compound derivatives have been reported to possess anti-inflammatory properties, with some compounds inhibiting the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[15]

Other Notable Activities

Beyond these major areas, oxazines have also been investigated for a variety of other biological activities, including:

Quantitative Data on Biological Activity

To facilitate the comparison of the biological efficacy of different this compound derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Selected this compound Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[a]phenazine Derivative 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [2] |

| Benzo[a]phenazine Derivative 6 | MCF-7 | 11.7 | [2] |

| Benzo[a]phenazine Derivative 6 | HepG2 | 0.21 | [2] |

| Benzo[a]phenazine Derivative 6 | A549 | 1.7 | [2] |

| 4H-benzo[d][10][17]oxazines | MCF-7 | 3.1 - 95 | [11] |

| 4H-benzo[d][10][17]oxazines | HCC1954 | 3.1 - 95 | [11] |

| Benzthis compound-Purine Hybrid 2 | MCF-7 | 2.27 | [12] |

| Benzthis compound-Purine Hybrid 2 | HCT-116 | 4.44 | [12] |

| This compound-linked Pyrimidine (TRX-01) | MCF-7 | 9.17 | [18] |

| Oxazepine Derivative 5b | CaCo-2 | 39.6 | [14] |

| Naphtho[1,2-e][10][17]this compound 4d | HT-1080 | 15.59 | [19] |

| Naphtho[1,2-e][10][17]this compound 4d | A-549 | 18.32 | [19] |

| Naphtho[1,2-e][10][17]this compound 4d | MCF-7 | 17.28 | [19] |

| Naphtho[1,2-e][10][17]this compound 4d | MDA-MB-231 | 19.27 | [19] |

| This compound Derivative 3d | MCF-7 | 43.4 | [4] |

| This compound Derivative 4d | MCF-7 | 39.0 | [4] |

| This compound Derivative 3d | MDA-MB-231 | 35.9 | [4] |

| This compound Derivative 4d | MDA-MB-231 | 35.1 | [4] |

Table 2: Antimicrobial Activity of Selected this compound Derivatives (MIC Values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiazine Derivative 1C1TH | S. aureus | 50 | [13] |

| Thiazine Derivative 1C3TH | S. aureus | 62.5 | [13] |

| Thiazine Derivative 1C4TH | S. aureus | 62.5 | [13] |

| Thiazine Derivative 1C1TH | E. coli | 50 | [13] |

| Thiazine Derivative 1C3TH | E. coli | 62.5 | [13] |

| Thiazine Derivative 1C4TH | E. coli | 62.5 | [13] |

| [10][20] this compound Derivative 4j | K. pneumonia | 0.005 (mg/L) | [21] |

| [10][20] this compound Derivative 4j | B. subtilis | 0.005 (mg/L) | [21] |

| [10][20] this compound Derivative 4j | S. aureus | 0.187 (mg/L) | [21] |

| [10][20] this compound Derivative 4d | S. aureus | 0.023 (mg/L) | [21] |

| Imidazo[2,1-b][10][17]this compound Carbamates | M. tuberculosis H37Rv | 0.18 - 1.63 (µM) | [16] |

| Imidazo[2,1-b][10][17]this compound Carbamates | Clinical Isolates of M. tuberculosis | < 0.5 (µM) | [16] |

Key Signaling Pathways and Mechanisms of Action

A critical aspect of drug development is understanding how a compound exerts its biological effects at the molecular level. Research into biologically active oxazines has begun to elucidate their mechanisms of action, particularly in the context of cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several this compound derivatives have been shown to inhibit this pathway, thereby suppressing cancer cell growth and survival.[18][22] For instance, the this compound-linked pyrimidine, TRX-01, has been shown to inhibit the proliferation of breast cancer cells by binding to the p65 subunit of NF-κB and attenuating TNF-α-mediated activation of the pathway.[18]

Induction of Apoptosis and Paraptosis via ROS/JNK Pathway

Some this compound derivatives induce cancer cell death through pathways distinct from classical apoptosis. For example, an this compound-drug seed, BSO-07, has been shown to induce both apoptosis and paraptosis in human breast cancer cells. This is mediated through the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway.

Dual HER2/JNK1 Kinase Inhibition

Certain benzthis compound-purine hybrids have been found to exhibit potent antiproliferative activity through the dual inhibition of HER2 and JNK1 kinases. This dual-targeting approach can lead to a more effective anticancer response and potentially overcome resistance mechanisms. The inhibition of these kinases can trigger caspase-8-dependent pyroptosis-like cell death.

Detailed Experimental Protocols

To aid researchers in their experimental design, this section provides detailed protocols for key synthetic and bioassay procedures commonly employed in the study of biologically active oxazines.

Synthesis of Benzoxazines via Mannich Reaction

This protocol describes a general procedure for the synthesis of benzthis compound (B1645224) monomers from a bisphenol, paraformaldehyde, and a primary amine.

Materials:

-

Bisphenol-A (or other suitable bisphenol)

-

Paraformaldehyde

-

Aniline (or other primary amine)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Distilled water

-

Oil bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the bisphenol in a suitable solvent (e.g., diethyl ether).

-

Add paraformaldehyde and the primary amine to the solution.

-

Heat the reaction mixture in an oil bath to the desired temperature (e.g., 120°C) with constant stirring for a specified time (e.g., 1 hour).

-

After cooling, dissolve the resulting product in diethyl ether.

-

Wash the organic layer with a 2N NaOH solution, followed by copious amounts of distilled water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude benzthis compound product.

-

Purify the product as necessary (e.g., by recrystallization or column chromatography).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microtiter plates

-

Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (ELISA reader)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight to allow the cells to attach.

-

Prepare serial dilutions of the test this compound compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate on an orbital shaker for a few minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable growth medium

-

Sterile petri dishes

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (a known antibiotic)

-

Negative control (the solvent used to dissolve the compounds)

-

Incubator

Procedure:

-

Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculate the entire surface of the agar plate evenly with the microbial suspension using a sterile cotton swab.

-

Aseptically punch wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Add a specific volume (e.g., 100 µL) of the test this compound compound solution at a known concentration into each well.

-

Add the positive and negative controls to separate wells.

-

Allow the plates to stand for a period of time (e.g., 30 minutes in the refrigerator) to allow for diffusion of the compounds into the agar.

-

Incubate the plates at an appropriate temperature and for a suitable duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

The Future of this compound Drug Discovery

The field of this compound research continues to evolve, with ongoing efforts to develop new synthetic methodologies, explore novel biological targets, and optimize the pharmacological properties of these versatile compounds. The FDA approval of Cabotegravir, an HIV integrase inhibitor containing a chiral this compound ring, underscores the clinical potential of this scaffold.[23] Future research will likely focus on:

-

The development of more selective and potent this compound derivatives with improved pharmacokinetic and safety profiles.

-

A deeper understanding of the molecular mechanisms underlying the diverse biological activities of oxazines.

-

The application of computational methods, such as molecular docking and QSAR studies, to guide the rational design of new this compound-based drugs.

-

The exploration of oxazines as chemical probes to investigate complex biological processes.

References

- 1. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. botanyjournals.com [botanyjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel this compound and Thiazine Compounds Derived from Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemicaljournal.org [chemicaljournal.org]

- 16. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]this compound Derivatives against Multidrug-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hereditybio.in [hereditybio.in]

- 18. merckmillipore.com [merckmillipore.com]

- 19. researchgate.net [researchgate.net]

- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. arkat-usa.org [arkat-usa.org]

- 22. researchgate.net [researchgate.net]

- 23. texaschildrens.org [texaschildrens.org]

Spectroscopic Characterization of Oxazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize oxazine derivatives, a class of heterocyclic compounds with significant applications in various scientific fields, including as fluorescent probes and potential therapeutic agents.[1][2][3] The photophysical and structural properties of these molecules are paramount to their function, and a thorough spectroscopic analysis is essential for their development and application.[4][5] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes a representative experimental workflow.

Core Spectroscopic Characterization Techniques

The structural elucidation and photophysical characterization of this compound derivatives are primarily achieved through a combination of spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1]

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is fundamental in determining the electronic absorption properties of this compound dyes. The maximum absorption wavelength (λmax) provides insights into the electronic transitions within the molecule's π-conjugated system.[1][6] The molar extinction coefficient (ε), calculated using the Beer-Lambert law, is a measure of how strongly the molecule absorbs light at a specific wavelength.[7]

Table 1: UV-Vis Absorption Data for Selected this compound Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |

| 1,3-Di(2-naphthyl)-2,3-dihydro-1H-naphto[1,2-e][4][8]this compound | Dichloromethane | 254 | Not specified | [1] |

| This compound 1 | PBS with 10% DMSO | 655 | 49,614 - 93,221 (range for various derivatives) | [7] |

| This compound 4 | PBS with 10% DMSO | Not specified | 49,614 - 93,221 (range for various derivatives) | [7] |

| ATTO655 | Aqueous Buffer | Not specified | Not specified | [8] |

| SulfoOxazine700-d10 | PBS | Not specified | Not specified | [9] |

Fluorescence Spectroscopy

Fluorescence spectroscopy is crucial for characterizing the emission properties of this compound derivatives, many of which are highly fluorescent.[8][10] Key parameters include the maximum emission wavelength (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). These properties are often sensitive to the local environment, making this compound derivatives valuable as molecular probes.[10]

Table 2: Fluorescence Emission Data for Selected this compound Derivatives

| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| This compound 1 | PBS with 10% DMSO | ~625 | 671 | Not specified | [7] |

| Rhodamine and this compound Fluorophores | Aqueous Buffer with 10% DMSO | 30-50 nm below λmax | 555 - 671 (range) | Not specified | [7] |

| SulfoOxazine700-d10 | PBS | Not specified | Not specified | Not specified, but noted for boosted brightness | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (1H and 13C) is indispensable for the structural elucidation of newly synthesized this compound derivatives.[1][11] Chemical shifts (δ) provide detailed information about the chemical environment of individual protons and carbon atoms within the molecule, confirming the successful synthesis and purity of the compound.

Table 3: 1H NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | Key Chemical Shifts (δ, ppm) and Assignments | Reference | |---|---|---|---|---| | 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e][4][8]this compound | CDCl3 | 5.7 (s, 1H, NCH(Ar)), 6.5 (s, 1H, O-CH(Ar)), 6.8-7.8 (m, 12H, aromatic) |[1] | | 2-(4-chlorophenyl)-3,2-dihydro-1H-naphtho[1,2-e][4][8]-oxazine | CDCl3 | 4.95 (s, 2H, Ar-CH2-N), 5.42 (s, 2H, O-CH2-N), 7.05–7.12 (m, 4H, Ar-H), 7.23 (d, J = 8.9 Hz, 1H, Ar-H), 7.41 (t, J = 8.1 Hz, 1H, Ar-H), 7.55 (t, J = 7.5 Hz, 1H, Ar-H), 7.69 (t, J = 7.7 Hz, 2H, Ar-H), 7.80 (d, J = 7.8 Hz, 1H, Ar-H) |[12] | | 3-(4-Boromophenyl)-6-nitro-3-4-dihydro-2H-benzo[e][4][8]-oxazine | CDCl3 | 4.79 (s, 2H, Ar-CH2-N), 5.09 (s, 2H, O-CH2-O), 6.69 (dd, J = 6.3Hz, 2.3 Hz, 2H, Ar-H), 6.99 (d, J = 5.2 Hz, 2H, Ar-H), 7.16 (d, J = 9.1 Hz, 2H, Ar-H), 7.33 (s, 1H, Ar-H) |[12] |

Table 4: 13C NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | Key Chemical Shifts (δ, ppm) | Reference |

| 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e][4][8]this compound | CDCl3 | 40.96, 60.67, 102.03, 103.86, 109.24, 113.48, 116.93, 117.62, 119.25, 120.91, 122.75, 123.15, 123.41, 123.98, 125.51, 134.41, 136.99, 137.44, 137.78 | [1] |

| 2-(4-Iodophenyl)-3,2-dihydro-1H-naphtho[1,2-e][4][8]-oxazine | CDCl3 | 30.68, 37.48, 114.93, 114.96, 115.01, 118.08, 122.46, 123.12, 126.37, 128.14, 128.16, 129.02, 133.56, 136.98, 148.42, 153.09 | [12] |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the synthesized this compound derivatives.[1][11] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of the compounds.

Table 5: Mass Spectrometry Data for a Selected this compound Derivative

| Compound | Ionization Method | m/z (Observed) | Key Fragments | Reference |

| 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e][4][8]this compound | EI, 70 eV | 317 (M+) | 223 (C15H13NO), 96 (C5H7NO) | [1] |

Experimental Protocols

This section provides generalized yet detailed methodologies for the key spectroscopic techniques discussed. These protocols are synthesized from various research articles and represent standard practices in the field.

UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound derivatives.

Materials:

-

Spectrophotometer (e.g., SpectraMax M5)[7]

-

Fluorometer

-

1-cm path length quartz cuvettes[7]

-

Solvent (e.g., Phosphate Buffered Saline (PBS) with 10% Dimethyl Sulfoxide (DMSO))[7]

-

This compound derivative sample

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution with the desired buffer (e.g., PBS) to a final concentration of 10 µM.[7] Ensure the final DMSO concentration is consistent if used for solubilization (e.g., 10%).[7]

-

UV-Vis Absorbance Measurement:

-

Calibrate the spectrophotometer using a blank solution (solvent only).

-

Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).[1]

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength on the fluorometer, typically 30-50 nm below the determined λmax.[7]

-

Record the fluorescence emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Plot absorbance and normalized fluorescence intensity as a function of wavelength.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert equation (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

-

NMR Spectroscopy

Objective: To elucidate the chemical structure of the this compound derivative.

Materials:

-

NMR Spectrometer (e.g., Bruker Avance II 400 NMR spectrometer)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl3)

-

This compound derivative sample

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the purified this compound derivative in the chosen deuterated solvent.

-

1H NMR Spectroscopy:

-

Acquire the 1H NMR spectrum.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign protons to specific positions in the molecule.

-

-

13C NMR Spectroscopy:

-

Acquire the 13C NMR spectrum.

-

Analyze the chemical shifts to assign carbon atoms to their respective positions.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Correlate the 1H and 13C NMR data to confirm the overall molecular structure.

-

Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition of the this compound derivative.

Materials:

-

Mass Spectrometer (e.g., Finnigan Trace DSQ)[1]

-

Solvent for sample introduction

-

This compound derivative sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable volatile solvent.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]+ or [M+H]+).

-

Compare the observed m/z value with the calculated molecular weight of the expected structure.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for the spectroscopic characterization of a newly synthesized this compound derivative and a conceptual signaling pathway where such a derivative might be employed as a fluorescent probe.

Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.

Caption: Use of an this compound derivative as a turn-on fluorescent probe for analyte detection.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of this compound and Rhodamine Derivatives as Peripheral Nerve Tissue Targeting Contrast Agent for In Vivo Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Controlling the fluorescence of ordinary this compound dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterated oxazines are bright near-infrared fluorophores for mitochondrial imaging and single molecule spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03807J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Efficient synthesis of some [1,3]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation - PMC [pmc.ncbi.nlm.nih.gov]

The Oxazine Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and diverse pharmacological activities have made it a focal point in the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of oxazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Quantitative Structure-Activity Relationship (SAR) Data